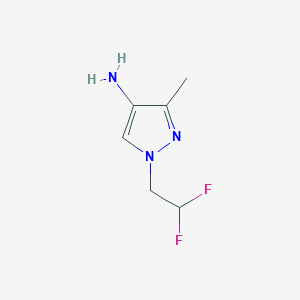

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9F2N3 |

|---|---|

Molecular Weight |

161.15 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C6H9F2N3/c1-4-5(9)2-11(10-4)3-6(7)8/h2,6H,3,9H2,1H3 |

InChI Key |

OKMRKLGUIKBEHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)CC(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Hydrazine reacts with 1,3-diketones to form intermediate hydrazones, which cyclize under acidic or basic conditions to yield pyrazoles. The difluoroethyl group is introduced via pre-functionalized hydrazines. For example, 2,2-difluoroethylhydrazine reacts with 3-oxopentane-2,4-dione to form the pyrazole ring, followed by methylation at the N1 position.

Optimization and Yield

-

Temperature : Reactions typically proceed at 80–100°C in polar aprotic solvents like DMF or ethanol.

-

Catalysts : Acidic catalysts (e.g., HCl) or bases (e.g., NaHCO₃) accelerate cyclization.

-

Yield : Reported yields range from 45% to 65%, with purity >90% after recrystallization.

Alkylation of Pre-formed Pyrazole Intermediates

Alkylation of 3-methyl-1H-pyrazol-4-amine with 2,2-difluoroethyl halides is a direct method to install the difluoroethyl group.

Procedure

Key Considerations

-

Regioselectivity : N1-alkylation is favored due to steric and electronic effects.

-

Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product in 50–70% yield.

Late-stage difluoromethylation using transition-metal catalysts enables precise introduction of the CF₂H group.

Palladium-Catalyzed Coupling

Aryl halides or triflates undergo cross-coupling with difluoromethylating reagents (e.g., Zn(CF₂H)₂) using Pd(PPh₃)₄ as a catalyst. While primarily used for aromatic systems, this method can functionalize pyrazole intermediates bearing halide leaving groups.

Photoredox Catalysis

Visible-light-mediated catalysis with Ru(bpy)₃²⁺ and CF₂H precursors (e.g., HCF₂SO₂Cl) achieves C–H difluoromethylation. This approach is advantageous for complex molecules but requires optimization for pyrazole substrates.

Reductive Amination

Reductive amination of 3-methyl-1H-pyrazole-4-carbaldehyde with 2,2-difluoroethylamine offers an alternative route.

Steps

-

Imine Formation : The aldehyde reacts with 2,2-difluoroethylamine in methanol at 25°C.

-

Reduction : Sodium borohydride or cyanoborohydride reduces the imine to the amine.

-

Yield : 60–75% after purification by distillation or crystallization.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields for pyrazole formation. A mixture of 2,2-difluoroethylhydrazine, acetylacetone, and acetic acid is heated at 120°C for 15 minutes under microwave conditions, achieving 80% conversion.

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, alkylation and cyclocondensation are preferred due to:

-

Cost-Effectiveness : Commodity reagents (e.g., 2,2-difluoroethyl bromide) are commercially available.

-

Scalability : Batch reactors accommodate multi-kilogram syntheses with minimal optimization.

Challenges and Solutions

-

Isomer Formation : Competing N2-alkylation reduces yield. Solution: Use bulky bases (e.g., DBU) to favor N1 selectivity.

-

Fluorine Stability : HF elimination may occur at high temperatures. Solution: Conduct reactions under inert atmosphere below 100°C.

-

Purification : Difluoroethylated products often require chromatography. Solution: Optimize solvent systems (e.g., heptane/IPA) for crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF.

Substitution: Nucleophiles such as amines, thiols; reactions often require a base like sodium hydride and are performed in polar aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine serves as a building block in the synthesis of more complex molecules. It is particularly useful for developing fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts.

Common Reactions :

- Oxidation : Can be oxidized to form corresponding oxides using agents like hydrogen peroxide.

- Reduction : Reduction reactions can yield various reduced forms using lithium aluminum hydride.

- Substitution : The difluoroethyl group can be replaced with other functional groups under appropriate conditions.

Biology

The compound is being investigated for its potential as a bioactive molecule , particularly in enzyme inhibition and receptor modulation. Its structural features suggest that it may interact with biological targets effectively.

Biological Activities :

- Enzyme Inhibition : Studies indicate that pyrazole derivatives can inhibit enzymes critical for various biological processes.

- Antiparasitic Activity : Related compounds have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique pharmacokinetic properties may allow it to act as an effective pharmaceutical intermediate in drug development.

Potential Therapeutic Areas :

- Cancer Treatment : Research suggests that compounds with similar structures may exhibit anticancer properties.

- Anti-inflammatory Applications : The compound's ability to modulate immune responses could lead to new treatments for inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings due to its stability and reactivity. Its unique properties make it suitable for creating agrochemicals and other industrial products.

Case Study 1: Enzyme Inhibition

A study focusing on the enzyme inhibition capabilities of pyrazole derivatives demonstrated that certain modifications to the pyrazole ring significantly enhanced inhibitory activity against specific enzymes involved in metabolic pathways. This highlights the potential of this compound in drug design targeting metabolic disorders.

Case Study 2: Antiparasitic Activity

Research exploring the antiparasitic effects of pyrazole derivatives found that compounds similar to this compound exhibited significant activity against Leishmania species. These findings suggest that further exploration of this compound could lead to effective treatments for parasitic infections.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Isomers

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Positional Isomerism : The methyl group's position significantly impacts biological activity. For example, 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine (3-amine) may exhibit different receptor binding compared to the 4-amine derivative .

- Fluorination Effects: The 2,2-difluoroethyl group increases lipophilicity compared to non-fluorinated analogs (e.g., 1-methyl-1H-pyrazol-4-amine). However, trifluoromethylphenoxy substituents (as in ) introduce steric bulk and electronic effects, altering solubility and target affinity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- LogP Trends : Fluorinated derivatives generally exhibit higher LogP values, correlating with increased membrane permeability. The pyrrolidinyl carbonyl derivative (LogP 2.1) is more lipophilic than the parent compound .

- Solubility: Amine-containing pyrazoles show moderate solubility in polar solvents, but bulky substituents (e.g., trifluoromethylphenoxy in ) reduce aqueous solubility.

Biological Activity

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative notable for its unique structural features and potential biological activities. The compound is characterized by the presence of a difluoroethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 161.15 g/mol. The structure includes a pyrazole ring that is substituted with both a difluoroethyl group and a methyl group, contributing to its distinctive physicochemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoroethyl group enhances the compound's ability to penetrate biological membranes and modulate interactions with proteins and enzymes. This property allows it to potentially act as an inhibitor or modulator in various biological pathways, influencing cellular processes such as signaling mechanisms and enzyme activity.

Biological Activity

Research indicates that compounds containing pyrazole moieties exhibit diverse biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The specific mechanisms are still under investigation, but the following activities have been noted:

- Anti-inflammatory Effects : Studies suggest that pyrazole derivatives can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis .

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential use in treating infections .

- Anticancer Properties : Preliminary studies suggest that pyrazole derivatives may interfere with cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Synthesis and Evaluation : A study evaluated the synthesis of several pyrazole derivatives, including this compound. The derivatives were tested for their anti-inflammatory activity using heat-induced protein denaturation techniques. Results indicated that certain aminomethyl derivatives exhibited higher activity than traditional anti-inflammatory drugs like diclofenac sodium .

- Interaction Studies : Interaction studies have focused on how this compound binds to various biological targets. The presence of the difluoroethyl group has been shown to significantly enhance binding affinity compared to non-fluorinated analogs.

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Pyrazole core with difluoroethyl and methyl groups | Potential anti-inflammatory and anticancer effects |

| 3-Nitro-1H-pyrazole | Core pyrazole structure | Antimicrobial activity |

| 2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds | Contains difluoroethyl group | Diverse pharmacological properties |

Q & A

What synthetic methodologies are recommended for the preparation of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves multi-step reactions starting with cyclocondensation of pyrazole precursors. Key steps include the introduction of the 2,2-difluoroethyl group via nucleophilic substitution or coupling reactions. Optimal conditions require precise control of temperature (e.g., reflux in ethanol or THF), solvent polarity, and catalysts such as palladium for cross-coupling . Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%). Monitoring reaction progress with thin-layer chromatography (TLC) helps minimize by-products .

What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for assigning substituent positions and verifying fluorinated groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like amines and fluorinated ethyl chains. High-performance liquid chromatography (HPLC) or gas chromatography (GC) assesses purity (>95%) . For unambiguous structural confirmation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides atomic-level resolution .

How can researchers resolve structural ambiguities arising from spectral data contradictions (e.g., unexpected NMR splitting or MS adducts)?

Advanced Research Question

Discrepancies in NMR splitting may arise from dynamic effects (e.g., hindered rotation of the difluoroethyl group) or tautomerism. Variable-temperature NMR experiments can distinguish between static and dynamic disorder . For MS adducts, high-resolution MS (HRMS) combined with isotopic pattern analysis clarifies molecular formulas. SC-XRD is definitive for resolving stereochemical ambiguities; software suites like WinGX/ORTEP aid in visualizing anisotropic displacement parameters .

What strategies are employed to study structure-activity relationships (SAR) for pyrazole derivatives like this compound?

Advanced Research Question

SAR studies involve synthesizing analogs with modified substituents (e.g., varying fluorination patterns or methyl group positions) and testing biological activity in vitro (e.g., enzyme inhibition assays or receptor binding). Computational tools like molecular docking predict binding affinities to targets such as kinase domains. Comparative analysis of IC₅₀ values from analogs in the same chemical class identifies critical functional groups .

How can reaction conditions be optimized to minimize by-products like regioisomers during pyrazole functionalization?

Advanced Research Question

Regioselectivity in pyrazole functionalization is influenced by steric and electronic factors. Employing directing groups (e.g., nitro or amino substituents) and transition-metal catalysts (e.g., CuI or Pd) enhances selectivity. Solvent screening (e.g., DMF for polar intermediates vs. toluene for non-polar systems) and temperature gradients reduce competing pathways. Reaction monitoring via LC-MS identifies optimal stopping points to avoid over-functionalization .

What methodologies address challenges in crystallizing fluorinated pyrazole derivatives for SC-XRD analysis?

Advanced Research Question

Fluorinated compounds often exhibit low crystallinity due to conformational flexibility. Vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) promotes slow crystallization. Cryocooling (e.g., 100 K) stabilizes crystals during data collection. SHELXL refinement handles anisotropic displacement parameters for fluorine atoms, while ORTEP visualizes thermal ellipsoids to confirm geometric accuracy .

How do researchers assess the impact of fluorine substitution on the compound’s electronic properties and reactivity?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of fluorine, predicting changes in acidity, dipole moments, and frontier molecular orbitals. Experimental validation includes Hammett substituent constants (σₘ) from kinetic studies and cyclic voltammetry to measure redox potentials. Fluorine-induced shifts in ¹⁹F NMR correlate with electronic environments .

What protocols ensure reproducibility in biological assays when testing this compound’s activity?

Advanced Research Question

Standardized assay conditions (e.g., fixed pH, temperature, and buffer systems) minimize variability. Dose-response curves (e.g., 0.1–100 µM) with triplicate measurements and positive/negative controls (e.g., known kinase inhibitors) validate results. LC-MS quantification of compound stability in assay media confirms integrity during testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.